N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide
Description
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)23-17-10-8-16(9-11-17)18(22)20-14-19(21(3)4)12-6-5-7-13-19/h8-11,15H,5-7,12-14H2,1-4H3,(H,20,22) |
InChI Key |
VYSCUICDXXFCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide, also known by its CAS number 363626-99-7, is a synthetic compound with notable biological activity, particularly in the context of opioid receptor interactions. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C19H30N2O2
- Molecular Weight : 314.46 g/mol
This compound is primarily recognized for its activity as an agonist at the μ-opioid receptor (MOR). This receptor is crucial for mediating analgesic effects. The compound also exhibits affinity for the κ-opioid receptor (KOR), although to a lesser extent.
Receptor Binding Affinities
The following table summarizes the binding affinities of the compound at various opioid receptors:
| Receptor Type | Binding Affinity (nM) |
|---|---|
| μ-opioid (MOR) | 60 |
| κ-opioid (KOR) | 34 |
| Serotonin Transporter (SERT) | 4 |
These values indicate that this compound has a significant interaction with these receptors, suggesting its potential as an analgesic agent.
In Vitro Studies
In vitro pharmacological evaluations have demonstrated that this compound binds effectively to a range of central nervous system receptors. In one study, it was shown to have a high affinity for the serotonin transporter, which is associated with mood regulation and pain perception .
In Vivo Activity
The in vivo effects were assessed using various animal models. For instance:
- Analgesic Effects : In the acetic acid writhing test, which is commonly used to evaluate analgesic properties, the compound exhibited significant antinociceptive effects.
- Comparison with Other Opioids : The analgesic potency was found to be several times greater than that of codeine and comparable to morphine .
Toxicological Profile
Despite its potent analgesic properties, the compound's side effect profile raises concerns. Studies indicate that doses effective for pain relief are close to those causing adverse effects such as respiratory depression. Notably, it has been reported that this compound demonstrates a higher respiratory depressant effect than morphine in certain models .
Case Studies and Reports
Limited case studies have been published regarding the clinical implications of this compound. However, anecdotal reports from user forums suggest a range of subjective effects similar to those experienced with traditional opioids. The lack of comprehensive human studies limits our understanding of its long-term safety and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamides featuring a cyclohexylmethyl-dimethylamino backbone. Below is a comparative analysis of structurally related analogs:
Structural and Physicochemical Comparisons
*Calculated using ChemDraw.
Preparation Methods
Preparation of 4-(Propan-2-yloxy)benzoic Acid
The benzamide backbone originates from 4-(propan-2-yloxy)benzoic acid, synthesized via nucleophilic aromatic substitution or alkylation of 4-hydroxybenzoic acid. A typical procedure involves:
Synthesis of [1-(Dimethylamino)cyclohexyl]methanamine
The amine component is prepared through reductive amination of cyclohexanone derivatives:
-
Step 1 : Cyclohexanone reacts with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form 1-(dimethylamino)cyclohexanol.
-
Step 2 : Conversion to the primary amine via Gabriel synthesis or Hofmann degradation . For example, treatment with phosphorus oxychloride (POCl₃) and ammonia yields [1-(dimethylamino)cyclohexyl]methanamine.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Characterization | ¹H NMR (CDCl₃): δ 2.2 (s, 6H, N(CH₃)₂), 1.4–1.8 (m, 10H, cyclohexyl) |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as a coupling agent:
-
Reagents : 4-(Propan-2-yloxy)benzoic acid, [1-(dimethylamino)cyclohexyl]methanamine, EDC·HCl, HOBt.
-
Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours under nitrogen.
-
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and side reactions.
Optimization Notes :
Schlenk Techniques for Air-Sensitive Intermediates
In cases where the amine is prone to oxidation, Schlenk line techniques are employed:
-
Procedure : Reactions conducted under argon using dried solvents and low temperatures (–78°C to 0°C).
-
Example : A THF solution of lithiated amine (generated via n-BuLi) reacts with the activated carboxylic acid.
Advantages : Enhanced control over reactive intermediates; reduced side products.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography :
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
HRMS (ESI+) : m/z calculated for C₁₉H₃₀N₂O₂ [M+H]⁺: 319.2386; found: 319.2389.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation (100–150°C, 30–60 minutes) accelerates the amidation step, achieving yields comparable to traditional methods.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol) enable greener synthesis, though yields are lower (50–60%).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk synthesis replaces EDC/HOBt with propanephosphonic acid anhydride (T3P®) , reducing coupling times to 2–4 hours with yields >85%.
Waste Management
-
Solvent Recovery : Distillation reclaims >90% of DCM or THF.
-
Byproducts : Unreacted amine and acid are neutralized and precipitated for safe disposal.
Challenges and Troubleshooting
Steric Hindrance
The bulky cyclohexyl group slows amidation. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
